molecular formula C4H3F6I B1308822 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane CAS No. 883449-40-9

2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane

Cat. No.: B1308822
CAS No.: 883449-40-9
M. Wt: 291.96 g/mol
InChI Key: HCBFQHMXNKGYLU-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-1,1,1,3,3,3-Hexafluoropropane is a fluorinated organic compound characterized by the presence of both iodine and fluorine atoms. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and reactivity. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, lipophilicity, and bioavailability, making such compounds valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 2-(Iodomethyl)-1,1,1,3,3,3-Hexafluoropropane typically involves the iodination of hexafluoropropane derivatives. One common method includes the reaction of hexafluoropropane with iodine in the presence of a suitable catalyst under controlled conditions. Industrial production methods may involve large-scale iodination processes using continuous flow reactors to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-1,1,1,3,3,3-Hexafluoropropane involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways. The iodomethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes .

Comparison with Similar Compounds

2-(Iodomethyl)-1,1,1,3,3,3-Hexafluoropropane can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which confer high reactivity and stability, making it a versatile compound in various scientific and industrial domains.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(iodomethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F6I/c5-3(6,7)2(1-11)4(8,9)10/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBFQHMXNKGYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395914
Record name 1,1,1,3,3,3-hexafluoro-2-(iodomethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883449-40-9, 883499-40-9
Record name 1,1,1,3,3,3-hexafluoro-2-(iodomethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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